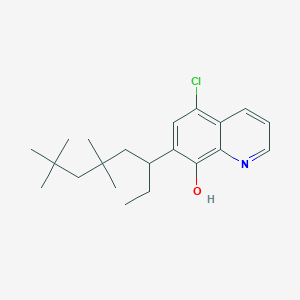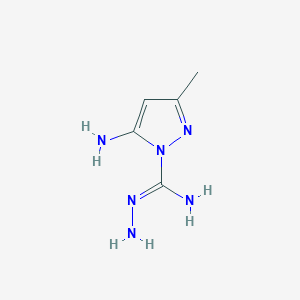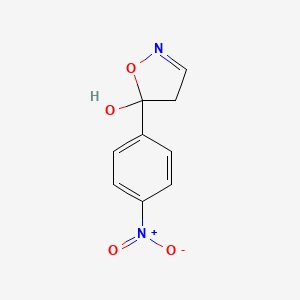
5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a nitrophenyl group at the 4-position of the isoxazole ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring.
Reaction Conditions:
Reagents: 4-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium acetate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: 5-(4-Aminophenyl)-4,5-dihydroisoxazol-5-ol
Substitution: Various substituted isoxazoles depending on the nucleophile used
Oxidation: 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-one
科学的研究の応用
5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
4-Nitrophenylhydroxylamine: Similar structure but lacks the isoxazole ring.
4-Nitrophenylisoxazole: Similar structure but lacks the hydroxyl group.
4-Nitrophenyl-2-isoxazoline: Similar structure but has a different substitution pattern on the isoxazole ring.
Uniqueness
5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the nitrophenyl group and the hydroxyl group on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
53009-38-4 |
|---|---|
分子式 |
C9H8N2O4 |
分子量 |
208.17 g/mol |
IUPAC名 |
5-(4-nitrophenyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C9H8N2O4/c12-9(5-6-10-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,6,12H,5H2 |
InChIキー |
YQRHSTCKWUGOHU-UHFFFAOYSA-N |
正規SMILES |
C1C=NOC1(C2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


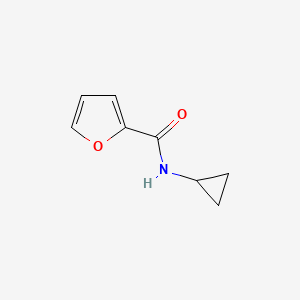


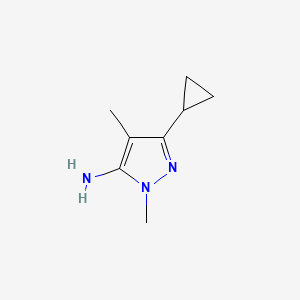


![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)


![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)

